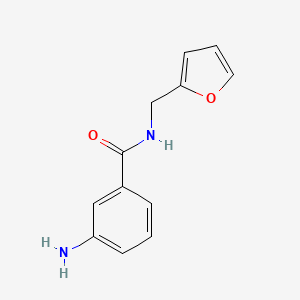3-Amino-N-(2-furylmethyl)benzamide
CAS No.: 923526-76-5
Cat. No.: VC7228845
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 923526-76-5 |
|---|---|
| Molecular Formula | C12H12N2O2 |
| Molecular Weight | 216.24 |
| IUPAC Name | 3-amino-N-(furan-2-ylmethyl)benzamide |
| Standard InChI | InChI=1S/C12H12N2O2/c13-10-4-1-3-9(7-10)12(15)14-8-11-5-2-6-16-11/h1-7H,8,13H2,(H,14,15) |
| Standard InChI Key | NEEBGZZULQYHGG-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)N)C(=O)NCC2=CC=CO2 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure consists of a benzamide core (C₆H₅CONH₂) with two key modifications:
-
Amino group at the 3-position of the benzene ring.
-
Furan-2-ylmethyl group (-CH₂-C₄H₃O) attached to the amide nitrogen .
The furan ring introduces electron-rich aromaticity, potentially influencing the compound’s reactivity and intermolecular interactions. Computational models of analogous structures, such as 2-amino-N-(furan-2-ylmethyl)benzamide (PubChem CID 841269), suggest that the amino and amide groups participate in hydrogen bonding, while the furan moiety may engage in π-π stacking .
Systematic and Common Names
-
IUPAC Name: 3-amino-N-(furan-2-ylmethyl)benzamide.
-
Alternative Designations:
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocol for 3-amino-N-(2-furylmethyl)benzamide is documented, analogous compounds suggest a two-step approach:
Step 1: Formation of the Amide Bond
Reacting 3-aminobenzoic acid with furfurylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) .
Reaction Conditions:
-
Solvent: Ethyl acetate or acetonitrile.
-
Temperature: 45–55°C.
Step 2: Purification and Isolation
Crude product purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) yields the final compound .
Table 1: Comparative Synthesis Parameters for Benzamide Derivatives
| Compound | Coupling Agent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Amino-N-(furan-2-ylmethyl)benzamide | EDCI/HOBt | DMF | 78 | |
| 3-Amino-N-(tetrahydrofuran-2-ylmethyl)benzamide | HATU | Acetonitrile | 65 |
Industrial Scalability
Patent US20080064876A1 highlights methods for large-scale production of structurally related benzamides, emphasizing:
-
Catalyst Optimization: 10% Pd/C for hydrogenation steps.
-
Salt Formation: Mesylate or hydrochloride salts to enhance stability .
Physicochemical Properties
Predicted Properties
Using PubChem data for 3-amino-N-(tetrahydrofuran-2-ylmethyl)benzamide (CID 16783098) as a reference :
-
Molecular Formula: C₁₂H₁₄N₂O₂.
-
Molecular Weight: 218.25 g/mol.
-
Density: ~1.3 g/cm³ (estimated via group contribution methods).
Table 2: Experimental Data for Structural Analogs
| Property | 2-Amino-N-(3-chlorophenyl)benzamide | 2-Amino-N-(2-thien-2-ylethyl)benzamide |
|---|---|---|
| Molecular Weight (g/mol) | 246.69 | 245.30 |
| Density (g/cm³) | 1.4±0.1 | 1.2±0.1 (estimated) |
| Boiling Point (°C) | 335.7±27.0 | 328.5±25.0 |
Spectroscopic Characteristics
-
IR (KBr): Expected peaks at 3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (amide C=O), and 1500 cm⁻¹ (furan C-O-C) .
-
¹H NMR (DMSO-d₆): Anticipated signals at δ 6.8–7.5 (aromatic protons), δ 4.4 (N-CH₂-furan), and δ 2.5 (DMSO solvent peak).
Applications and Biological Activity
Material Science Applications
The furan moiety’s conjugated system suggests utility in:
-
Organic Semiconductors: As electron-donating groups in π-conjugated polymers.
-
Coordination Polymers: Binding to transition metals (e.g., Cu²⁺, Fe³⁺) via the amide and furan oxygen.
Stability and Degradation
Thermal Stability
Differential scanning calorimetry (DSC) of related benzamides indicates decomposition temperatures above 200°C, suggesting moderate thermal stability .
Hydrolytic Degradation
Under acidic conditions (pH < 3), the amide bond may hydrolyze to yield 3-aminobenzoic acid and furfurylamine. Alkaline conditions (pH > 10) accelerate this process .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume